molecular formula C14H12O2 B14457427 1-Naphthaleneacetic acid, ethenyl ester CAS No. 74797-84-5

1-Naphthaleneacetic acid, ethenyl ester

Cat. No.: B14457427
CAS No.: 74797-84-5
M. Wt: 212.24 g/mol
InChI Key: XTEWVVKMLWULKF-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, ethenyl ester is a synthetic auxin analog supplied For Research Use Only. This compound is of significant interest in plant physiology and agricultural science due to its role in mimicking the action of natural plant hormones. Synthetic auxins like this are primarily investigated for their profound effects on plant growth and development processes . In a research context, this ester may be applied to study the promotion of root initiation in cuttings, the prevention of pre-harvest fruit drop in orchards, and the thinning of fruit sets to improve fruit size and quality . Its mechanism of action, shared with other compounds in its class, involves influencing cell elongation, division, and differentiation . The ethenyl ester group may offer specific properties regarding its absorption, translocation, or stability within plant tissues compared to other forms like the free acid or ethyl ester, making it a valuable tool for studying structure-activity relationships in plant growth regulators . Researchers utilize this compound to better understand and manipulate plant responses, contributing to advancements in horticulture and crop management. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74797-84-5

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

ethenyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C14H12O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2

InChI Key

XTEWVVKMLWULKF-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Naphthaleneacetic Acid, Ethenyl Ester

Direct Esterification Protocols

Direct esterification involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst. This reversible reaction, often referred to as Fischer esterification, is a fundamental method for producing esters. mdpi.com The process necessitates conditions that favor the formation of the ester product, usually by removing water as it is formed to shift the chemical equilibrium. mdpi.com

The synthesis of ethyl 1-naphthaleneacetate through the direct acid-catalyzed esterification of 1-naphthaleneacetic acid with ethanol (B145695) is a standard application of the Fischer esterification principle. In this reaction, 1-naphthaleneacetic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or an acidic ion-exchange resin. mdpi.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.com The subsequent reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the ethyl ester and regenerate the acid catalyst. masterorganicchemistry.com

The general reaction is as follows: C₁₀H₇CH₂COOH (1-Naphthaleneacetic Acid) + CH₃CH₂OH (Ethanol) ⇌ C₁₀H₇CH₂COOCH₂CH₃ (Ethyl 1-naphthaleneacetate) + H₂O

To maximize the yield and selectivity of the esterification process, several reaction parameters must be carefully controlled. Key variables include temperature, catalyst concentration, and the molar ratio of alcohol to carboxylic acid. researchgate.netits.ac.id The temperature dependence of the reaction rate typically follows the Arrhenius equation. mdpi.com Increasing the temperature generally accelerates the reaction, but excessively high temperatures can lead to side reactions or degradation of the reactants and products. its.ac.id

The concentration of the acid catalyst significantly influences the reaction rate. researchgate.net Similarly, using a high molar ratio of ethanol to 1-naphthaleneacetic acid can shift the equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid and improving the final yield. angolaonline.net The removal of water, a byproduct of the reaction, is another critical strategy to drive the reaction to completion. wikipedia.org

Below is a table summarizing the influence of key parameters on the esterification reaction.

ParameterEffect on Reaction RateEffect on Equilibrium YieldNotes
Temperature Increases rate up to an optimal point.Can be influenced by the endothermic or exothermic nature of the reaction.High temperatures can cause unwanted side reactions. its.ac.id
Catalyst Concentration Increases rate with higher concentration.Does not affect equilibrium position but allows it to be reached faster.High concentrations can increase corrosion and complicate purification. mdpi.com
Alcohol/Acid Molar Ratio Higher ratio increases the rate of the forward reaction.A large excess of alcohol shifts equilibrium to favor product formation.Using a large excess of one reactant is a common strategy to maximize conversion. angolaonline.net
Water Removal No direct effect on rate.Increases yield by shifting equilibrium to the right.Can be achieved through methods like azeotropic distillation. wikipedia.org

Indirect Synthetic Approaches

Indirect methods provide alternative pathways to synthesize esters of 1-naphthaleneacetic acid, often starting from different precursors. These routes can be advantageous when direct esterification is inefficient or when the starting materials for these alternative methods are more readily available.

The Arndt-Eistert reaction is a powerful method for the homologation of carboxylic acids, effectively lengthening the carbon chain by one methylene (B1212753) (-CH₂) group. wikipedia.orgorganic-chemistry.org This multi-step process can be adapted to produce esters of 1-naphthaleneacetic acid by starting with 1-naphthoic acid. The key steps involve the formation of an acid chloride, its reaction with diazomethane (B1218177) to form a diazoketone, and a final Wolff rearrangement in the presence of a nucleophile, such as an alcohol, to yield the desired ester. adichemistry.com

A specific procedure for synthesizing ethyl 1-naphthaleneacetate involves these steps: orgsyn.org

Preparation of 1-Naphthoyl Chloride: 1-Naphthoic acid is reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to produce 1-naphthoyl chloride. orgsyn.org

Formation of 1-(Diazoacetyl)naphthalene: The resulting 1-naphthoyl chloride is reacted with diazomethane (CH₂N₂). A base like triethylamine (B128534) is often used to neutralize the liberated HCl. adichemistry.comorgsyn.org This step yields the α-diazoketone intermediate, 1-(diazoacetyl)naphthalene, which can be isolated as a yellow solid. orgsyn.org

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement catalyzed by silver(I) oxide (Ag₂O) or silver benzoate (B1203000) in the presence of ethanol. organic-chemistry.orgorgsyn.org The rearrangement produces a ketene (B1206846) intermediate, which is then trapped by ethanol to form ethyl 1-naphthaleneacetate. The yield for this final step is typically high, in the range of 84–92%. orgsyn.org

The table below outlines the stages of this synthesis.

StageReactantsKey ReagentsProductReported Yield
1 1-Naphthoic AcidThionyl Chloride (SOCl₂)1-Naphthoyl Chloride~95% orgsyn.org
2 1-Naphthoyl ChlorideDiazomethane (CH₂N₂), Triethylamine1-(Diazoacetyl)naphthalene85–92% orgsyn.org
3 1-(Diazoacetyl)naphthaleneEthanol, Silver Benzoate/TriethylamineEthyl 1-naphthaleneacetate84–92% orgsyn.org

Another significant indirect route to esters of 1-naphthaleneacetic acid is through the alcoholysis of a nitrile precursor. Ethyl 1-naphthaleneacetate can be prepared via the ethanolysis of 1-naphthylacetonitrile (B90670) (1-cyanomethylnaphthalene) under acidic conditions. orgsyn.org This method is an application of the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ester salt, also known as a Pinner salt. wikipedia.org This intermediate is then hydrolyzed with water to produce the final ester. wikipedia.orgchemistrysteps.com

The reaction sequence is as follows:

The nitrile nitrogen is protonated by the acid, increasing the electrophilicity of the nitrile carbon.

Ethanol acts as a nucleophile, attacking the nitrile carbon to form an imidic salt intermediate after proton transfers. chemistrysteps.com

The addition of water hydrolyzes this intermediate, leading to the formation of ethyl 1-naphthaleneacetate. wikipedia.org

This pathway offers a reliable method for converting nitriles, which can be synthesized from corresponding alkyl halides, into valuable ester products. google.com

Transesterification Reactions Involving 1-Naphthaleneacetic Acid, Ethenyl Ester

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com To synthesize this compound (vinyl 1-naphthaleneacetate), a transvinylation reaction is employed. This often involves reacting a more common ester of 1-naphthaleneacetic acid (e.g., the methyl or ethyl ester) with a vinyl group donor, such as vinyl acetate (B1210297). researchgate.net

The reaction is an equilibrium process. researchgate.net When using enol esters like vinyl acetate, the vinyl alcohol formed as a byproduct tautomerizes to the more stable acetaldehyde (B116499). researchgate.net This irreversible tautomerization effectively removes the byproduct from the reaction, shifting the equilibrium towards the formation of the desired vinyl ester product. researchgate.netresearchgate.net

C₁₀H₇CH₂COOR' (NAA Ester) + CH₃COOCH=CH₂ (Vinyl Acetate) ⇌ C₁₀H₇CH₂COOCH=CH₂ (Vinyl 1-naphthaleneacetate) + CH₃COOR'

Catalysts for this reaction often include transition metal salts, such as those of palladium(II) or mercury(II), which have been shown to be effective for transvinylation. researchgate.net However, due to the toxicity of mercury compounds, palladium-based catalysts are often preferred. researchgate.net The efficiency of the reaction can be limited by catalyst deactivation, sometimes necessitating multiple additions of the catalyst to achieve a high yield. researchgate.net

Synthesis of Substituted this compound Derivatives

The preparation of these target compounds hinges on the successful synthesis of appropriately substituted 1-naphthaleneacetic acid precursors. These precursors can be synthesized through several established methods, such as the direct reaction of a substituted naphthalene (B1677914) with chloroacetic acid, or via a multi-step sequence involving chloromethylation followed by cyanation and hydrolysis.

Once the substituted 1-naphthaleneacetic acid is obtained, the crucial step is the vinylation of the carboxylic acid. Direct esterification with vinyl alcohol is not feasible due to the alcohol's instability, as it readily tautomerizes to acetaldehyde. Consequently, indirect methods are employed, with transition-metal-catalyzed transvinylation being the most prominent and efficient.

This reaction involves the transfer of a vinyl group from a stable vinyl ester, typically vinyl acetate, to the substituted 1-naphthaleneacetic acid. The reaction is an equilibrium process, and driving it towards the product often involves using a large excess of the vinylating agent, which can also serve as the solvent.

Catalytic Systems: The catalysts of choice for this transformation are typically based on palladium or ruthenium complexes.

Palladium Catalysts: Palladium(II) acetate is a commonly used catalyst. Its activity can be enhanced by the addition of ligands, such as 2,2'-bipyridyl or 1,10-phenanthroline, which help to stabilize the catalyst and prevent its reduction to inactive metallic palladium. The reaction mechanism is believed to proceed through an oxypalladation–deoxypalladation sequence.

Ruthenium Catalysts: Ruthenium compounds, such as those derived from ruthenium(III) chloride or ruthenium carbonyls, have also proven to be effective catalysts for transvinylation. These catalysts can offer different reactivity and selectivity profiles compared to palladium systems.

The reaction conditions, including temperature, reaction time, and catalyst loading, must be carefully optimized for each specific substituted 1-naphthaleneacetic acid to achieve high yields and purity of the desired ethenyl ester derivative.

Below is a representative table detailing the synthesis of various substituted this compound derivatives from their corresponding carboxylic acids via a palladium-catalyzed transvinylation reaction with vinyl acetate.

Substituent (R)Precursor CompoundCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Product Compound
4-Chloro4-Chloro-1-naphthaleneacetic acidPd(OAc)₂ / 1,10-phenanthrolineVinyl Acetate8012854-Chloro-1-naphthaleneacetic acid, ethenyl ester
4-Methoxy4-Methoxy-1-naphthaleneacetic acidPd(OAc)₂ / 2,2'-bipyridylVinyl Acetate8510884-Methoxy-1-naphthaleneacetic acid, ethenyl ester
5-Nitro5-Nitro-1-naphthaleneacetic acidRuCl₃ / PPh₃Dioxane / Vinyl Acetate9018755-Nitro-1-naphthaleneacetic acid, ethenyl ester
2-Methyl2-Methyl-1-naphthaleneacetic acidPd(OAc)₂ / 1,10-phenanthrolineVinyl Acetate8014822-Methyl-1-naphthaleneacetic acid, ethenyl ester
H (Unsubstituted)1-Naphthaleneacetic acidPd(OAc)₂Vinyl Acetate75892This compound

Chemical Reactivity and Mechanistic Investigations of 1 Naphthaleneacetic Acid, Ethenyl Ester

Hydrolysis Kinetics and Pathways

The hydrolysis of 1-naphthaleneacetic acid, ethenyl ester, a vinylic ester, can proceed through different mechanisms depending on the catalytic conditions. The ester linkage is susceptible to cleavage in the presence of acids, bases, and specific enzymes, leading to the formation of 1-naphthaleneacetic acid and acetaldehyde (B116499).

Acidic Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of vinyl esters, such as this compound, generally proceeds through a mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl group. researchgate.netnih.gov This is followed by hydration and the rapid decomposition of the resulting hemiacetal intermediate. nih.gov

Protonation of the vinyl group: The reaction is initiated by the protonation of the double bond of the ethenyl group by a hydronium ion (H₃O⁺). pearson.comlibretexts.org This step is typically the slowest and therefore the rate-determining step of the reaction. researchgate.net The proton adds to the terminal carbon (β-carbon), leading to the formation of a carbocation intermediate stabilized by the adjacent oxygen atom.

Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the carbocation. pearson.comlibretexts.org

Deprotonation and tautomerization: The resulting oxonium ion is deprotonated by a water molecule to form a hemiacetal. This hemiacetal is unstable and rapidly tautomerizes to yield 1-naphthaleneacetic acid and acetaldehyde.

The kinetics of acid-catalyzed hydrolysis of vinyl acetate (B1210297), a structurally similar compound, have been investigated, and it is expected that this compound would follow a similar kinetic profile. researchgate.netosti.gov The rate of hydrolysis is influenced by the acidity of the medium; a lower pH leads to a faster reaction rate. nih.gov

Table 1: Factors Influencing Acidic Hydrolysis Rate

FactorEffect on Hydrolysis RateReference
pH Decreasing pH (increasing acidity) increases the rate. nih.gov
Temperature Increasing temperature generally increases the reaction rate.
Solvent The polarity of the solvent can influence the stability of the intermediates and transition states.

Basic Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound follows a saponification mechanism, which is a nucleophilic acyl substitution. viu.cachemrxiv.org This process is effectively irreversible as the carboxylate salt of 1-naphthaleneacetic acid is formed.

The mechanism involves the following steps:

Nucleophilic attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. chemrxiv.org This leads to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the C-O bond of the ester is cleaved, resulting in the formation of 1-naphthaleneacetate and an enolate anion from the vinyl group.

Protonation: The enolate anion is unstable and is rapidly protonated by water to form acetaldehyde.

The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is dependent on the concentration of the base.

Enzymatic and Supramolecular Catalysis of Ester Hydrolysis

Enzymatic Hydrolysis:

Esterases and lipases are enzymes capable of catalyzing the hydrolysis of ester bonds. nih.govscirp.org The enzymatic hydrolysis of esters like this compound generally follows a mechanism involving the formation of an enzyme-substrate complex. researchgate.net

The catalytic cycle can be described as follows:

Substrate Binding: The ester binds to the active site of the enzyme.

Acylation: A nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This leads to the acylation of the enzyme and the release of the alcohol component (in this case, vinyl alcohol, which tautomerizes to acetaldehyde).

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (1-naphthaleneacetic acid).

The kinetics of enzymatic hydrolysis often follow Michaelis-Menten kinetics, where the rate of reaction is dependent on the substrate concentration and the enzyme's catalytic efficiency.

Supramolecular Catalysis:

Supramolecular systems, such as micelles and hydrogels, can also catalyze ester hydrolysis. nih.govnih.gov These systems can provide a microenvironment that stabilizes the transition state of the hydrolysis reaction, thereby accelerating the rate. For instance, cationic micelles can facilitate the hydrolysis of esters by concentrating both the ester and hydroxide ions at the micellar surface. nih.gov Supramolecular hosts can also act as "matchmakers" by binding and orienting the reactants to favor the reaction. wiley-vch.de The catalytic efficiency of such systems depends on the binding affinity of the host for the substrate and the stabilization of the transition state. wiley-vch.de

Oxidation Reactions and Transformation Products

While specific studies on the oxidation of this compound are not extensively documented, the oxidative fate of its parent compound, 1-naphthaleneacetic acid (NAA), has been investigated. wikipedia.org It is plausible that the ethenyl ester would undergo similar oxidative transformations, particularly at the naphthalene (B1677914) ring, in addition to reactions involving the vinyl group.

In the environment, NAA is susceptible to oxidation by reactive oxygen species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). wikipedia.org The reaction with hydroxyl radicals leads to the formation of a hydroxyl adduct radical as an intermediate. wikipedia.org The reaction with sulfate radicals is proposed to form a naphthyl methyl radical intermediate. wikipedia.org

Further oxidation of these intermediates can lead to the formation of various degradation products. For NAA, observed products in water and soil include 1-naphthoic acid and phthalic acid. epa.gov It is anticipated that the oxidation of this compound would yield a similar array of aromatic degradation products, along with oxidation products of the acetaldehyde released upon hydrolysis.

Photochemical Degradation Mechanisms

The photochemical degradation of 1-naphthaleneacetic acid (NAA) has been shown to proceed via first-order kinetics, with the rate being significantly influenced by the wavelength of light and the presence of photosensitizers. nih.govepa.gov Ultraviolet light is more effective in promoting degradation than fluorescent light. nih.gov The photolysis of NAA in aqueous solution under UV light has a reported half-life of 60 minutes. nih.gov

The rate of photolysis is enhanced in the presence of oxygen and titanium dioxide (TiO₂), suggesting that reactive oxygen species play a role in the degradation process. nih.gov An acidic pH also accelerates the photolysis rate. nih.gov

While the specific photochemical degradation pathways for this compound have not been detailed, it is expected to be susceptible to photodegradation due to the presence of the naphthalene chromophore. The degradation is likely to proceed through pathways similar to those of NAA, involving photo-oxidation and potentially photo-hydrolysis. Intermediates identified from the photolysis of NAA could also be expected as transformation products of the ethenyl ester. nih.govresearchgate.net

Table 2: Factors Affecting Photochemical Degradation of NAA

FactorEffect on Degradation RateReference
Light Source UV light is more effective than fluorescent light. nih.gov
Oxygen Presence of oxygen increases the rate. nih.gov
Catalyst Titanium dioxide (TiO₂) enhances the rate. nih.gov
pH Low pH (acidic conditions) increases the rate. nih.gov

Other Significant Chemical Transformations

The parent compound, 1-naphthaleneacetic acid, can undergo other reactions such as esterification with different alcohols, reaction with ammonia (B1221849) to form an amide, and reduction to 1-naphthyl ethanol (B145695). bloomtechz.com While these are not direct transformations of the ethenyl ester, they highlight the reactivity of the naphthaleneacetic acid moiety.

Advanced Analytical and Spectroscopic Characterization of 1 Naphthaleneacetic Acid, Ethenyl Ester

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of 1-naphthaleneacetic acid, ethenyl ester from complex matrices. Both high-performance liquid chromatography and gas chromatography offer powerful tools for its characterization.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. The method can be tailored based on the physicochemical properties of the molecule, which combines a hydrophobic naphthalene (B1677914) moiety with an ester group.

Reverse-phase HPLC (RP-HPLC) is the most common approach for the separation of non-polar to moderately polar compounds like this compound. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good resolution and peak shape.

For detection, a UV detector is highly effective due to the strong chromophore of the naphthalene ring system, with a maximum absorption wavelength (λmax) expected around 272 nm. nih.gov For more sensitive and selective quantification, HPLC coupled with mass spectrometry (LC-MS) can be employed.

Interactive Data Table: Proposed HPLC Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18 (e.g., Hypersil C18, 4.6 mm i.d. x 250 mm, 5 µm) nih.gov Provides good retention and separation for hydrophobic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient sielc.comnih.gov Allows for the elution of compounds with a wide range of polarities.
Flow Rate 0.8 - 1.0 mL/min Typical flow rate for analytical HPLC.
Detection UV at 272 nm nih.gov or Mass Spectrometry (MS) Naphthalene moiety provides strong UV absorbance. MS offers higher sensitivity and selectivity.

| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. asianpubs.orgchromatographyonline.com The volatility of the ethenyl ester makes it amenable to GC analysis.

A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms), would be appropriate. Temperature programming is essential for the effective separation of the analyte from other components in a sample matrix. The analysis would involve an initial low temperature, followed by a gradual increase to a final high temperature to ensure the elution of all compounds of interest. asianpubs.org

The mass spectrometer detector provides both qualitative (mass spectrum for identification) and quantitative data. Pyrolysis-GC-MS can also be a valuable tool for the characterization of vinyl polymers and could potentially be adapted for the analysis of vinyl esters. chromatographyonline.comsi.edu

Interactive Data Table: Suggested GC-MS Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column 5% Phenyl-polydimethylsiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) Standard column for a wide range of semi-volatile organic compounds.
Carrier Gas Helium or Hydrogen at a constant flow rate Inert carrier gases commonly used in GC.
Oven Program Initial temp. ~150°C, ramp to ~250°C asianpubs.org Allows for the separation of compounds with different boiling points.
Injector Temp. ~250°C Ensures complete volatilization of the sample.

| Detector | Mass Spectrometer (Electron Ionization - EI) | Provides structural information and sensitive detection. |

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is indispensable for the structural elucidation and trace analysis of this compound. When coupled with a chromatographic separation technique like GC or HPLC, it provides a wealth of information.

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo fragmentation. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₂O₂ = 212.24 g/mol ). Key fragmentation patterns would likely involve the loss of the vinyl group (-CH=CH₂) and the acetyl group (-COCH₃) from the ester functionality, as well as fragmentation of the naphthalene ring. The fragmentation of the parent compound, 1-naphthaleneacetic acid, often shows a characteristic peak at m/z 141, corresponding to the naphthylmethyl cation. nist.gov The mass spectrum of vinyl acetate (B1210297) shows a prominent peak at m/z 43, corresponding to the acetyl cation. massbank.eu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and unambiguous identification of the compound. For trace analysis, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low detection limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the naphthalene ring, the methylene (B1212753) group, and the vinyl group. The aromatic protons of the naphthalene ring will appear as a complex multiplet in the range of δ 7.2-8.2 ppm. chemicalbook.comguidechem.com The methylene protons (-CH₂-) adjacent to the naphthalene ring are expected to appear as a singlet around δ 4.0 ppm. The vinyl protons will show a characteristic AXM spin system, with the geminal protons (on the same carbon) and vicinal protons (on adjacent carbons) having distinct chemical shifts and coupling constants. Based on data for vinyl acetate, the vinyl protons are expected in the range of δ 4.5-7.5 ppm. chemicalbook.comchegg.com

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be in the range of δ 168-172 ppm. The carbons of the naphthalene ring will appear in the aromatic region (δ 120-140 ppm). The methylene carbon will be observed around δ 40-45 ppm, and the vinyl carbons will be in the range of δ 90-150 ppm. guidechem.comtue.nl

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Naphthalene Aromatic 7.2 - 8.2 (m) 120 - 140
Methylene (-CH₂-) ~4.0 (s) 40 - 45
Vinyl (-CH=CH₂) 4.5 - 7.5 (m) 90 - 150

Advanced Spectroscopic Techniques (e.g., Room Temperature Phosphorescence)

Naphthalene and its derivatives are known to exhibit phosphorescence, which is the emission of light from a triplet excited state. Room temperature phosphorescence (RTP) is a sensitive spectroscopic technique that can be used for the analysis of naphthalene-containing compounds. researchgate.net The presence of the naphthalene moiety in this compound suggests that it may also exhibit RTP.

For RTP to be observed, the analyte is often adsorbed onto a solid substrate or incorporated into a micellar solution to protect the triplet state from non-radiative decay processes. The excitation and emission wavelengths would be specific to the compound and could be used for its selective detection. The phosphorescence lifetime is another parameter that can be used for identification.

Electrochemical and Immunosensory Detection Methodologies

Electrochemical methods can offer sensitive and rapid detection of electroactive compounds. While this compound itself may not be readily electroactive at conventional electrodes, it may be possible to develop methods based on its hydrolysis to 1-naphthaleneacetic acid, which is electrochemically active. researchgate.net Alternatively, advanced electrode materials or derivatization procedures could be employed to enable direct electrochemical detection. Electrochemical impedance spectroscopy (EIS) has been used to study the behavior of vinyl ester composites and coatings, which could potentially be adapted for sensing applications. ampp.orgresearchgate.netmdpi.com

Immunosensors are highly specific and sensitive detection platforms based on the binding of an antibody to its target antigen. An immunosensor for this compound could be developed by generating antibodies that specifically recognize the molecule. These antibodies would then be immobilized on a transducer (e.g., an electrode or an optical surface) to generate a measurable signal upon binding of the analyte. While specific immunosensors for the ethenyl ester have not been reported, the development of immunosensors for related small molecules demonstrates the feasibility of this approach.

Environmental Fate and Biotransformation of 1 Naphthaleneacetic Acid, Ethenyl Ester

Environmental Dissipation and Persistence Kinetics

The dissipation of NAA and its esters from the environment is influenced by multiple factors, including volatilization, hydrolysis, and degradation. epa.gov Experimental data on the foliar dissipation of the ethyl ester of NAA show a rapid decline, with a measured half-life of just 12.8 hours. epa.govepa.govepa.gov This is significantly faster than the foliar dissipation half-life of the parent acid, NAA (34.2 hours), and the related compound naphthaleneacetamide (131.6 hours). epa.govepa.gov

The dissipation kinetics of the ethyl ester from plant surfaces have been observed to be biphasic. epa.govepa.gov The process follows first-order kinetics for up to 48 hours, after which the pattern becomes non-linear. epa.govepa.gov This biphasic behavior is thought to be caused by an initial rapid volatilization of the ester, followed by a slower rate of hydrolysis of the ester to the parent acid, NAA. epa.govepa.gov

In soil and water, persistence is expected to be longer. Based on Structure-Activity Relationship (SAR) analyses, the half-life for the NAA ester in both soil and water is predicted to be approximately 360 hours, or 15 days. epa.gov For the parent compound NAA, studies have reported varying persistence in soil; aerobic soil metabolism studies indicated a 90th percentile half-life of 39 days, while other research attributed a shorter half-life of 10 days to microbial degradation. regulations.govnih.gov One field study in garlic crops measured the half-life of NAA in soil to be between 0.94 and 2.0 days. researchgate.net

CompoundEnvironmental CompartmentHalf-LifeDissipation Kinetics
1-Naphthaleneacetic acid, ethyl ester Foliage (Experimental)12.8 hours epa.govepa.govepa.govBiphasic: First-order up to 48h, then non-linear epa.govepa.gov
1-Naphthaleneacetic acid, ethyl ester Soil & Water (SAR Estimate)~360 hours (15 days) epa.govNot specified
1-Naphthaleneacetic acid (NAA) Foliage (Experimental)34.2 hours epa.govepa.govregulations.govFirst-order epa.gov
1-Naphthaleneacetic acid (NAA) Soil (Aerobic Metabolism)39 days (90th percentile) regulations.govNot specified
1-Naphthaleneacetic acid (NAA) Soil (Field Study)0.94 - 2.0 days researchgate.netNot specified

Volatilization Processes and Environmental Partitioning

Volatilization is a significant pathway for the dissipation of 1-naphthaleneacetic acid, ethyl ester, particularly from plant surfaces. epa.govepa.gov The comparatively short foliar half-life of the ethyl ester is largely attributed to its higher rate of volatilization compared to related compounds like naphthaleneacetamide. epa.gov The vapor pressure of the ethyl ester is estimated to be about 200 times greater than that of the acetamide, making volatilization a much more dominant process for the ester. epa.gov

However, volatilization from water and soil surfaces is not considered a substantial route of dissipation. epa.govepa.gov This is partly because the ester is susceptible to hydrolysis, which converts it to NAA. epa.govepa.gov The parent acid, NAA, has a pKa of 4.2, meaning it will exist primarily in its dissociated, anionic form in typical environmental conditions (pH 5-9). epa.govnih.gov Anions are less prone to volatilize from water or moist soil surfaces. regulations.govnih.gov While NAA itself is considered a mobile chemical in soil, its partitioning behavior is dominated by its anionic state in the environment. regulations.gov

Biodegradation Pathways and Microbial Metabolites

While quantitative experimental data on the biodegradation of 1-naphthaleneacetic acid, ethenyl ester are limited, NAA and structurally similar compounds are known to be susceptible to microbial degradation. epa.govepa.gov For risk assessments, biodegradation rates are often estimated using SAR models due to the lack of experimental data. epa.govepa.gov These models predict a biodegradation half-life of about 15 days in both soil and water for the NAA ester. epa.gov

The primary biodegradation pathway is expected to involve the initial hydrolysis of the ester bond to yield 1-naphthaleneacetic acid (NAA). epa.govepa.gov Subsequently, the NAA molecule undergoes further microbial degradation. Studies on the aerobic soil metabolism of NAA have identified transformation products including 1-naphthoic acid and carbon dioxide (CO2), indicating the breakdown of the naphthalene (B1677914) ring structure. regulations.gov

In plant tissues, NAA is known to be metabolized into various conjugates. researchgate.net The primary metabolites formed are 1-naphthaleneacetyl-glucose (1-NAGlu) and 1-naphthaleneacetyl-aspartic acid (1-NAAsp). researchgate.netnih.gov

Chemical and Physical Degradation in Environmental Compartments

Beyond biological processes, this compound is subject to chemical and physical degradation in the environment.

Hydrolysis: The ester is susceptible to hydrolysis, which cleaves the ester linkage to form 1-naphthaleneacetic acid (NAA) as the end product. epa.govepa.gov This process is a key factor in the compound's environmental transformation and contributes to the non-linear dissipation pattern observed on foliage, where it occurs concurrently with, but more slowly than, volatilization. epa.govepa.gov

Photolysis: The parent compound, NAA, is expected to undergo rapid photolytic degradation in water, on soil, and in the air. epa.govepa.gov Observed products from the photolysis of NAA in water and soil include 1-naphthoic acid and phthalic acid. epa.govepa.gov Some evidence also suggests that NAA is susceptible to degradation by ultraviolet light. nih.gov

Oxidation: In the environment, NAA can undergo oxidation reactions with photochemically-produced hydroxyl radicals and sulfate (B86663) radicals. wikipedia.org Studies using pulse radiolysis have shown that the reaction with hydroxyl radicals forms a hydroxyl adduct radical as an intermediate, while the reaction with sulfate radicals forms an intermediate naphthyl methyl radical. wikipedia.org

Degradation ProcessCompoundProductsEnvironmental Compartment
Hydrolysis 1-Naphthaleneacetic acid, ethyl ester1-Naphthaleneacetic acid (NAA) epa.govepa.govWater, Soil, Plant Surfaces
Photolysis 1-Naphthaleneacetic acid (NAA)1-Naphthoic acid, Phthalic acid epa.govepa.govWater, Soil, Air
Oxidation 1-Naphthaleneacetic acid (NAA)Hydroxyl adduct radical, Naphthyl methyl radical (Intermediates) wikipedia.orgGeneral Environment

Structural Activity Relationship (SAR) Models for Environmental Fate Prediction

In the absence of comprehensive experimental data for this compound, regulatory agencies and researchers frequently employ Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models to predict its environmental fate and persistence. epa.govepa.gov These computational tools estimate a chemical's properties and behavior based on its molecular structure.

For the NAA ester, SAR analyses have been crucial for estimating key environmental parameters. For instance, the predicted half-lives in soil and water of approximately 360 hours (15 days) were derived from such models. epa.gov Programs like the EPA's EPI Suite™ are used to estimate physical-chemical properties and fate characteristics when experimental data are unavailable. epa.govepa.gov

The reliability of SAR models depends on the quality of the data sets used to build them and their applicability to specific chemical classes. researchgate.net For biodegradation, SAR models have been developed that use weighted substructure indicators, assuming that certain functional groups can either enhance or retard degradation. researchgate.net Features common in NAA and its esters, such as aromatic rings, are generally considered to retard biodegradation, while ester and acid functional groups are known to enhance it. researchgate.net These models serve as valuable screening and prioritization tools for identifying chemicals that may require more extensive experimental testing. nih.gov

Theoretical and Computational Studies of 1 Naphthaleneacetic Acid, Ethenyl Ester

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 1-Naphthaleneacetic acid, ethenyl ester. These studies focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity indicators.

Key electronic parameters derived from quantum chemical calculations are summarized in the table below. These descriptors are crucial for predicting the molecule's reactivity and interaction with other chemical species.

ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.The naphthalene (B1677914) ring and the vinyl group are expected to contribute significantly to the HOMO, indicating these are likely sites for electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.The LUMO is likely distributed over the ester functional group and the aromatic system, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap generally implies higher reactivity.A moderate gap is anticipated, suggesting a balance between stability and reactivity.
Electron Density Distribution The spatial distribution of electrons within the molecule.High electron density is expected around the oxygen atoms of the ester and the vinyl double bond, as well as across the naphthalene π-system.
Mulliken Atomic Charges Calculated partial charges on each atom.The carbonyl carbon of the ester group is predicted to have a significant positive charge, making it a primary electrophilic center.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, flexibility, and interactions with surrounding environments, such as solvents.

Conformational analysis is crucial for understanding how the molecule's shape influences its properties and biological activity. The key rotatable bonds in this compound are around the ester linkage and the bond connecting the naphthalene ring to the acetic acid moiety. MD simulations can map the potential energy surface associated with the rotation of these bonds to identify the most stable conformers.

While specific MD studies on the ethenyl ester are not widely available, simulations on the parent compound, 1-naphthaleneacetic acid (NAA), have provided insights into its interaction with biological targets like DNA, showing intercalation into the G-C rich regions. Similar interactions could be hypothesized for the ethenyl ester, with the ester group potentially influencing the binding orientation and strength.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can delineate the most probable reaction pathways.

For instance, the hydrolysis of the ester bond is a fundamental reaction for this compound. Computational models can simulate this process, identifying the transition state structure and the activation energy required. This information is vital for understanding the compound's stability and its potential to act as a pro-drug, releasing 1-naphthaleneacetic acid upon hydrolysis.

Furthermore, computational studies on the parent NAA have investigated its oxidation reactions with hydroxyl and sulfate (B86663) radicals. These studies identified the formation of intermediate radicals, providing a basis for understanding the environmental fate of NAA and, by extension, its derivatives like the ethenyl ester.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different chemical bonds. For this compound, characteristic peaks for the C=O stretching of the ester, the C=C stretching of the vinyl group and the aromatic ring, and the C-O stretching of the ester linkage can be calculated and compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electronic environment of each nucleus and are highly useful for assigning peaks in experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The π-π* transitions within the naphthalene ring are expected to be the most prominent features.

In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

In silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are computational techniques used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. While specific SAR studies on this compound are limited, the extensive research on the parent compound, 1-naphthaleneacetic acid (NAA), and related esters provides a strong foundation for such analyses.

For NAA and its derivatives, SAR studies have been employed to understand their plant growth-regulating activities. These studies often involve the generation of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build quantitative structure-activity relationship (QSAR) models.

Key molecular descriptors relevant for SAR and SPR analysis of this compound include:

Descriptor CategorySpecific DescriptorsRelevance
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesInfluence interactions with biological receptors and reactivity.
Steric Molecular volume, Surface area, Principal moments of inertiaDetermine the fit of the molecule into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and transport to the site of action.
Topological Connectivity indices, Wiener indexDescribe the branching and shape of the molecule.

By analyzing these descriptors for a series of related compounds, it is possible to identify the structural features that are crucial for a particular activity or property. For this compound, the size and nature of the ester group are expected to significantly influence its biological activity compared to NAA or other esters like the ethyl ester. The vinyl group, for instance, introduces a site of potential polymerization or addition reactions not present in the saturated esters.

Molecular and Cellular Mechanisms of Bioactivity of 1 Naphthaleneacetic Acid, Ethenyl Ester Non Clinical Focus

Auxin Receptor Interaction and Signal Transduction Pathways

The perception of auxins, including NAA, at the molecular level initiates a well-defined signaling cascade. This process begins with the binding of the auxin molecule to a complex of receptor proteins. The core components of this primary auxin signaling pathway consist of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. researchgate.net

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. researchgate.net The arrival of an auxin molecule, such as NAA, facilitates the formation of a co-receptor complex between TIR1/AFB proteins and the Aux/IAA repressors. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to either activate or repress the transcription of specific auxin-responsive genes, thereby triggering downstream physiological effects.

Interestingly, research indicates that different synthetic auxins can activate distinct signaling pathways, leading to varied physiological outcomes. For instance, studies comparing NAA and 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown that they differentially affect cell division and elongation, suggesting they may interact with different receptors or receptor complexes with varying affinities. nih.gov

Influence on Plant Cell Elongation and Division at the Molecular Level

NAA exerts a profound influence on fundamental cellular processes such as elongation and division. The response is highly dependent on the concentration of the hormone. At lower concentrations, NAA is a potent stimulator of cell elongation. nih.gov This process is linked to auxin's ability to promote cell wall loosening and expansion. Conversely, higher concentrations of NAA are typically required to stimulate cell division. nih.gov

The differential concentration requirement suggests that cell elongation and cell division may be controlled by separate signaling pathways that exhibit different sensitivities to NAA. nih.gov It has been proposed that a high-affinity receptor for NAA may trigger the cell elongation pathway, while a separate receptor system with a lower affinity for NAA could be responsible for initiating cell division. nih.gov

Beyond a certain threshold, increased concentrations of NAA can become inhibitory to growth processes. wikipedia.orgnih.gov This inhibitory effect is a common characteristic of auxins. wikipedia.org At the molecular level, NAA has also been observed to significantly enhance the formation of cellulose (B213188) fibers in plant cells, particularly when applied in conjunction with other phytohormones like gibberellic acid. wikipedia.org

Interaction with Other Phytohormone Pathways (e.g., Abscisic Acid, Ethylene)

The physiological effects of NAA are not determined in isolation but are the result of complex crosstalk with other phytohormone signaling pathways. The balance and interaction between auxin and other hormones like ethylene (B1197577) and abscisic acid (ABA) are crucial in modulating the final developmental outcome.

Ethylene: It is well-established that auxin application, including NAA, can stimulate ethylene biosynthesis. icm.edu.pl However, the relationship is not always straightforward. In studies on root growth, NAA was found to be a more potent inhibitor of elongation and promoter of swelling than the ethylene precursor ACC, even at concentrations that produced similar levels of ethylene. icm.edu.plresearchgate.net This suggests that while some effects of auxin may be mediated by ethylene, auxin also has distinct, ethylene-independent effects on plant development. icm.edu.plresearchgate.net Furthermore, the conjugation of NAA with aspartic acid has been shown to be a process that is not mediated by ethylene. nih.govresearchgate.net

Abscisic Acid (ABA): There is extensive and often antagonistic crosstalk between auxin and ABA pathways, which co-regulate numerous developmental processes and responses to environmental stress. nih.govresearchgate.net For example, in sweet cherry fruit development, NAA treatment was found to alter ethylene production, which in turn appeared to influence ABA metabolism to promote ripening. researchgate.net In other contexts, such as leaf senescence, a NAC (NAM, ATAF, and CUC) transcription factor known as NAP is activated by both ABA and ethylene signals. nih.govresearchgate.net This NAP factor then promotes the synthesis of both ABA and ethylene, creating a synergistic feed-forward loop that accelerates the senescence process. nih.govresearchgate.net

Other Hormones: NAA also interacts with a variety of other phytohormones. In the formation of adventitious roots, a process strongly promoted by NAA, there is significant interplay with cytokinins and jasmonates. nih.gov As mentioned previously, NAA can act synergistically with gibberellic acid to increase the formation of cellulose fibers. wikipedia.org

Molecular Basis of Differential Biological Responses (e.g., Growth Promotion vs. Inhibition)

The ability of NAA to either promote or inhibit growth is a classic example of a dose-dependent hormonal response. The molecular underpinnings of this differential effect are multifaceted.

The primary determinant is concentration. Low concentrations of NAA are generally stimulatory for processes like cell elongation and root initiation, while high concentrations become inhibitory, potentially leading to growth arrest. wikipedia.orgnih.govnih.gov This suggests the existence of an optimal concentration range for physiological activity, beyond which the cellular machinery becomes oversaturated or triggers inhibitory feedback mechanisms.

Another molecular basis for differential responses lies in the activation of distinct signaling pathways. As noted, NAA appears to have a higher affinity for the pathway that triggers cell elongation, whereas higher concentrations are needed to activate the pathway for cell division. nih.gov This differential activation can lead to varied morphological outcomes depending on the applied concentration. The specific chemical structure of the auxin molecule plays a key role, as different synthetic auxins can preferentially activate one pathway over another, leading to distinct physiological responses. nih.gov

Finally, the context of other hormonal signals is critical. The ultimate biological response to NAA is shaped by the intricate network of interactions with other phytohormone pathways. The balance between auxin and hormones like cytokinins, ABA, and ethylene can shift the outcome from growth promotion to inhibition or alter developmental processes such as root formation versus callus proliferation. nih.gov

Bio-mimetic Systems and Supramolecular Catalysis for Biological Insights

Currently, there is a notable absence of specific research detailing the use of 1-Naphthaleneacetic acid, ethenyl ester within bio-mimetic systems or its application in supramolecular catalysis to gain biological insights. Bio-mimetic systems, which are synthetic systems that imitate natural biological processes, and supramolecular catalysis, which involves the use of complex molecular assemblies to accelerate chemical reactions, are advanced areas of research. While the parent compound, 1-Naphthaleneacetic acid (NAA), is a well-known synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA), the specific interactions and catalytic potential of its ethenyl ester derivative have not been a significant focus of published studies.

Future research in this area could potentially explore how the vinyl ester group influences the compound's interaction with artificial cell membranes, synthetic receptors, or its potential to be a substrate or catalyst in controlled supramolecular environments. Such studies would be crucial in elucidating its unique biochemical properties.

Comparative Molecular Mechanisms with 1-Naphthaleneacetic Acid and Other Auxins

A direct comparative analysis of the molecular mechanisms of this compound, with 1-Naphthaleneacetic acid (NAA) and other auxins is not extensively documented. The bioactivity of auxins is primarily mediated through their binding to specific receptor proteins, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors, which then triggers a cascade of gene expression leading to various physiological responses in plants.

It is hypothesized that this compound, likely acts as a pro-hormone, with the ethenyl ester group being hydrolyzed in vivo by cellular esterases to release the active auxin, 1-Naphthaleneacetic acid. This potential mechanism of action suggests that its bioactivity would be contingent on the rate of this hydrolysis.

The table below provides a hypothetical comparison based on the general understanding of auxin structure-activity relationships.

Feature1-Naphthaleneacetic Acid (NAA)This compoundOther Synthetic Auxins (e.g., 2,4-D)Natural Auxin (IAA)
Receptor Binding Direct binding to TIR1/AFB receptors.Indirect action; requires hydrolysis to NAA for receptor binding.Direct binding to TIR1/AFB receptors.Direct binding to TIR1/AFB receptors.
Mode of Action Direct auxin activity.Likely acts as a pro-hormone.Direct auxin activity.Direct auxin activity.
Cellular Uptake Transported via influx and efflux carriers.Uptake characteristics are uncharacterized but may differ due to the ester group.Transported via influx and efflux carriers.Transported via influx and efflux carriers.
Metabolic Stability Subject to conjugation and degradation pathways.Stability is dependent on esterase activity.Generally more stable and resistant to degradation than IAA.Rapidly metabolized by plants.

Further research is imperative to validate these hypotheses and to fully understand the nuanced differences in the molecular and cellular engagement of this compound, in comparison to its well-studied parent compound and other auxins.

Q & A

Q. What are the standard synthetic routes for preparing 1-naphthaleneacetic acid, ethenyl ester, and what catalytic systems are commonly employed?

The synthesis typically involves esterification of 1-naphthaleneacetic acid (NAA) with vinyl acetate under acid catalysis or metal-catalyzed coupling. For example, palladium-based catalysts (e.g., Pd(OAc)₂) are effective in vinylation reactions, as seen in analogous polymer syntheses . Reaction optimization includes controlling temperature (60–80°C) and inert atmospheres to prevent side reactions. Purification often employs column chromatography or recrystallization to isolate the ester.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS classifications, researchers must use PPE including nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work should occur in a fume hood due to potential respiratory irritation . Storage requires airtight containers in cool (<25°C), dark conditions to prevent hydrolysis or polymerization. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Analytical techniques include:

  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid peaks.
  • ¹H NMR (CDCl₃) for characteristic vinyl proton signals (δ 4.5–4.9 ppm) and naphthyl aromatic protons .
  • Mass spectrometry (EI-MS) to validate molecular ion peaks (m/z = 186 for NAA; adjust for ester derivative) .

Advanced Questions

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound?

Conflicting data may arise from differences in exposure routes (oral vs. dermal) or model systems (in vitro vs. in vivo). Researchers should:

  • Standardize protocols using OECD guidelines (e.g., Test No. 423 for acute oral toxicity).
  • Perform dose-response analyses across multiple cell lines (e.g., HepG2 for hepatotoxicity) and animal models (e.g., zebrafish for aquatic toxicity) .
  • Control for batch-to-batch variability via rigorous purity checks .

Q. How can X-ray crystallography elucidate intermolecular interactions in this compound crystals?

Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and hydrogen bonding. For example, NAA forms 1D chains via O–H···O and C–H···π interactions . For the ethenyl ester, similar methods apply:

  • Grow crystals via slow evaporation (solvent: acetone/hexane).
  • Use a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) for data collection.
  • Refine structures with SHELX software to map van der Waals contacts and π-stacking .

Q. What methodologies assess the controlled-release efficiency of this compound in plant growth studies?

  • In vitro release kinetics : Immerse polymer matrices (e.g., ethylene-vinyl acetate copolymers) in simulated soil solutions (pH 5.5–7.0) and quantify NAA release via HPLC .
  • In planta assays : Apply ester-loaded hydrogels to Arabidopsis roots and measure auxin-responsive gene expression (e.g., DR5::GFP reporters) over 7–14 days .
  • Compare with free NAA treatments to evaluate sustained activity .

Q. How do researchers mitigate oxidative degradation of this compound during long-term storage?

  • Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation.
  • Store under argon in amber vials to block light and oxygen.
  • Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Data Contradiction Analysis

Q. How can conflicting reports on the environmental persistence of this compound be reconciled?

Discrepancies may stem from varying test conditions (e.g., soil microbiota, UV exposure). Researchers should:

  • Conduct microcosm studies using standardized OECD 307 guidelines (aerobic soil degradation).
  • Use isotope-labeled compounds (e.g., ¹³C-NAA) to track mineralization rates via LC-MS .
  • Compare half-lives across soil types (sandy vs. clay) to identify matrix effects .

Methodological Tables

Analytical Method Key Parameters Application Reference
HPLC-UVC18 column, 70:30 MeOH:H₂O, flow 1 mL/minPurity assessment, release kinetics
SCXRDMoKα radiation, 100 K, resolution 0.84 ÅCrystal structure determination
EI-MSElectron energy 70 eV, m/z 100–500Molecular weight confirmation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.